

An In-Depth Technical Guide to the Spectroscopic Data of Chlorotriethylsilane

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Compound of Interest

Compound Name: Chlorotriethylsilane

Cat. No.: B140506

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This guide provides a comprehensive overview of the spectroscopic data for **chlorotriethylsilane**, tailored for researchers, scientists, and professionals in drug development. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **chlorotriethylsilane**, providing a quantitative reference for its structural characterization.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.98	Quartet	6H	-Si-CH ₂ -CH ₃
~0.65	Triplet	9H	-Si-CH ₂ -CH ₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
~7.5	-Si-CH ₂ -CH ₃
~6.8	-Si-CH ₂ -CH ₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
2955	C-H stretch (asymmetric)
2875	C-H stretch (symmetric)
1460	C-H bend (methylene)
1380	C-H bend (methyl)
1240	Si-CH ₂ wag
~1015	Si-C stretch
~730	Si-C stretch
~550	Si-Cl stretch

Table 4: Mass Spectrometry (MS) Data[\[1\]](#)[\[2\]](#)

m/z	Relative Intensity (%)	Assignment
121	100	[M-C ₂ H ₅] ⁺
93	~71	[Si(C ₂ H ₅) ₂ H] ⁺
123	~37	Isotopic peak of [M-C ₂ H ₅] ⁺
65	~14	[Si(C ₂ H ₅)H ₂] ⁺
95	~26	Isotopic peak of [Si(C ₂ H ₅) ₂ H] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **chlorotriethylsilane** is prepared in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube.[3] ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a Bruker 600 MHz instrument.[4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] Data processing involves Fourier transformation of the free induction decay (FID) signal.

2.2 Infrared (IR) Spectroscopy

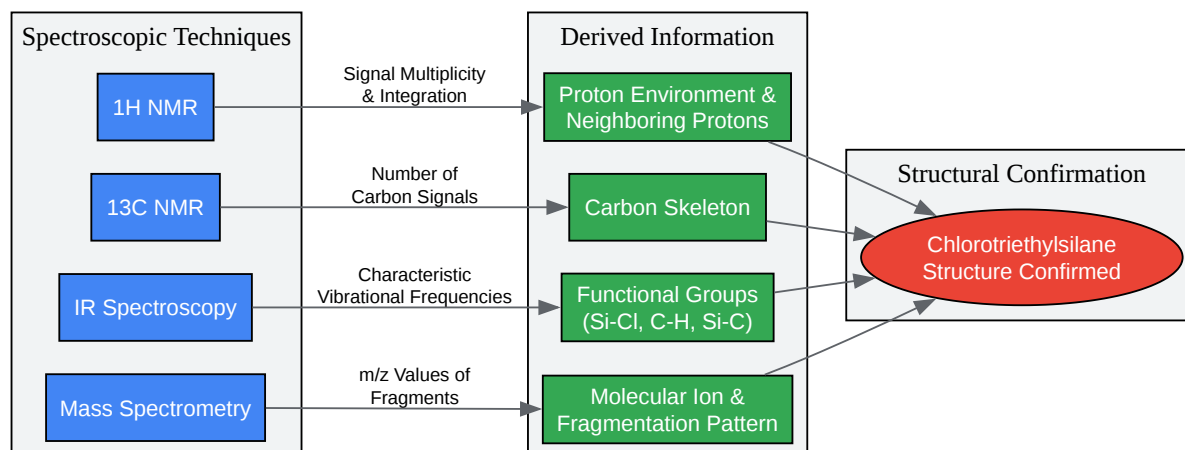
The IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid sample like **chlorotriethylsilane**, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$). A background spectrum is first recorded and subsequently subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI). The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques are used in conjunction to confirm the structure of **chlorotriethylsilane**.



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Caption: Workflow of structural elucidation for **Chlorotriethylsilane**.

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